molecular formula C10H8BrF4NO B13716416 5-Bromo-2-fluoro-N,N-dimethyl-4-trifluoromethyl-benzamide

5-Bromo-2-fluoro-N,N-dimethyl-4-trifluoromethyl-benzamide

Cat. No.: B13716416
M. Wt: 314.07 g/mol
InChI Key: FOBDSUNPOVLHQI-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N,N-dimethyl-4-trifluoromethyl-benzamide is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-N,N-dimethyl-4-trifluoromethyl-benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N,N-dimethyl-4-trifluoromethyl-benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Used in substitution reactions to replace the bromine atom.

    Oxidizing Agents: Used to oxidize the compound to higher oxidation states.

    Reducing Agents: Used to reduce the compound to lower oxidation states.

    Palladium Catalysts: Commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-fluoro-N,N-dimethyl-4-trifluoromethyl-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N,N-dimethyl-4-trifluoromethyl-benzamide involves its interaction with specific molecular targets. The presence of electronegative fluorine and bromine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-N,N-dimethyl-4-trifluoromethyl-benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs .

Properties

Molecular Formula

C10H8BrF4NO

Molecular Weight

314.07 g/mol

IUPAC Name

5-bromo-2-fluoro-N,N-dimethyl-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C10H8BrF4NO/c1-16(2)9(17)5-3-7(11)6(4-8(5)12)10(13,14)15/h3-4H,1-2H3

InChI Key

FOBDSUNPOVLHQI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1F)C(F)(F)F)Br

Origin of Product

United States

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